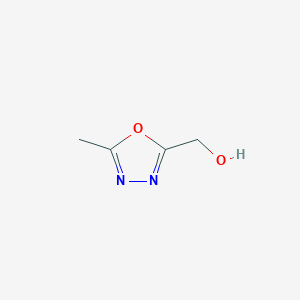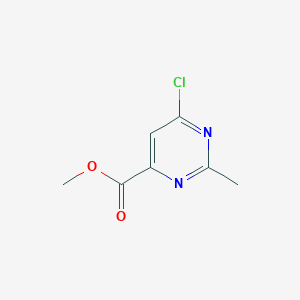
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol is an organic compound with the molecular formula C4H8F3NO. It is a derivative of butanol, where the hydroxyl group is substituted with an amino group and three fluorine atoms. This compound is known for its unique chemical properties due to the presence of both amino and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol typically involves the reaction of 3-methyl-2-butanol with trifluoroacetic acid and ammonia. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-methyl-2-butanol} + \text{trifluoroacetic acid} + \text{ammonia} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The trifluoromethyl group can be reduced to form non-fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitrile compounds.
Reduction: Formation of non-fluorinated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar structure but lacks the trifluoromethyl group.
3-Amino-2-methyl-2-butanol: Similar structure but lacks the trifluoromethyl group.
1,1,1-Trifluoro-3-methyl-2-butanol: Similar structure but lacks the amino group.
Uniqueness
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for various chemical modifications and interactions with biological molecules.
Propriétés
Formule moléculaire |
C5H10F3NO |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F3NO/c1-4(2,9)3(10)5(6,7)8/h3,10H,9H2,1-2H3 |
Clé InChI |
NJBGWLOACYNJPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















